2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
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Overview
Description
2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that features a complex structure combining an indole moiety with a brominated pyridine carboxylate. This compound is of interest in various fields of research due to its potential biological activities and its utility as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated pyridine carboxylic acid is esterified with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the pharmaceutical industry, it serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may also find applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The indole moiety is known to interact with various proteins, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 5-fluoropyridine-3-carboxylate: Contains a fluorine atom instead of bromine.
2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 5-iodopyridine-3-carboxylate: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-7-12(8-18-9-13)16(21)22-10-15(20)19-6-5-11-3-1-2-4-14(11)19/h1-4,7-9H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWKMZARUHJKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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